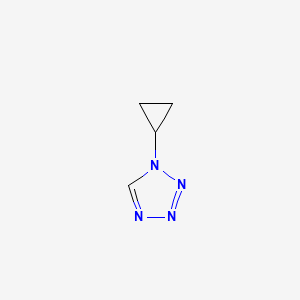
1-Cyclopropyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a cyclopropyl group. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The unique structure of 1-cyclopropyl-1H-1,2,3,4-tetrazole makes it an interesting subject for research and application in different scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1H-1,2,3,4-tetrazole can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under acidic conditions . Another method includes the cyclization of nitriles with sodium azide in the presence of zinc salts as catalysts . These reactions typically proceed under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of 1-cyclopropyl-1H-1,2,3,4-tetrazole often involves the use of continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Cyclopropyl tetrazole oxides.
Reduction: Cyclopropyl tetrazole hydrides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-cyclopropyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain bacterial enzymes, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-cyclopropyl-1H-1,2,3,4-tetrazole can be compared with other tetrazole derivatives such as:
1-phenyl-1H-1,2,3,4-tetrazole: Known for its use in pharmaceuticals.
1-methyl-1H-1,2,3,4-tetrazole: Used in material science for its unique properties.
The uniqueness of 1-cyclopropyl-1H-1,2,3,4-tetrazole lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other tetrazole derivatives .
Propriétés
Formule moléculaire |
C4H6N4 |
|---|---|
Poids moléculaire |
110.12 g/mol |
Nom IUPAC |
1-cyclopropyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-2-4(1)8-3-5-6-7-8/h3-4H,1-2H2 |
Clé InChI |
NODJCFKVYMRPKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
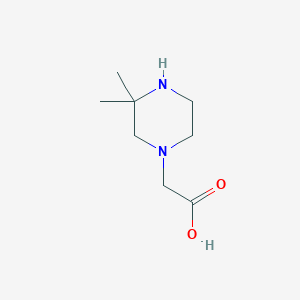
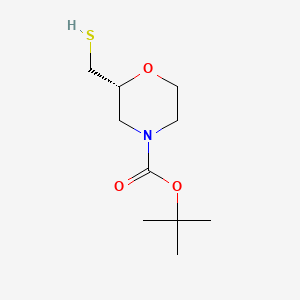
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
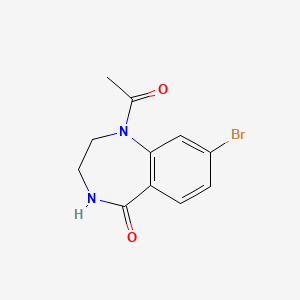
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
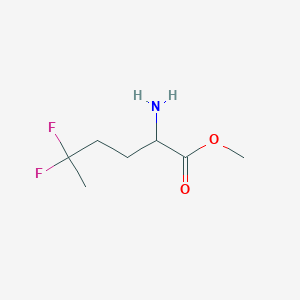
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
